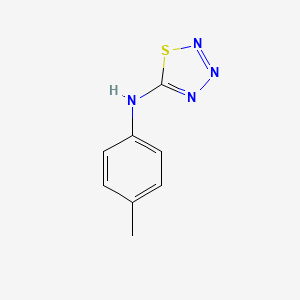

N-(4-methylphenyl)-1,2,3,4-thiatriazol-5-amine

Description

Contextualization of Thiatriazole Heterocycles in Contemporary Organic Chemistry

Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in their rings, form a cornerstone of organic and medicinal chemistry. orientjchem.orgstmjournals.in Among these, five-membered rings with three nitrogen atoms, known as triazoles, and their sulfur-containing analogues, are of significant interest. frontiersin.orgirjrr.com Triazoles exist as two primary isomers: 1,2,3-triazole and 1,2,4-triazole (B32235). frontiersin.orgfrontiersin.org These heterocycles are not just chemical curiosities; they are integral components of numerous pharmaceuticals, agrochemicals, and materials. frontiersin.orgjetir.org

The versatility of the triazole nucleus allows it to serve as a scaffold for a wide array of bioactive molecules. frontiersin.org The arrangement of nitrogen atoms within the ring enables diverse interactions with biological targets, leading to a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. frontiersin.orgnih.govnih.gov Similarly, thiadiazoles, which incorporate a sulfur atom into the five-membered ring, are recognized for their extensive pharmacological applications. orientjchem.org The presence of both sulfur and nitrogen atoms in these heterocycles results in unique physicochemical properties that are beneficial for medicinal applications. researchgate.net The stability and aromatic character of these rings make them valuable building blocks in the synthesis of complex chemical compounds. irjrr.comijarsct.co.in

The table below provides an overview of key heterocyclic rings related to this discussion.

Table 1: Overview of Related Heterocyclic Compounds| Heterocycle | Molecular Formula | Key Features | Primary Applications |

|---|---|---|---|

| 1,2,3-Triazole | C₂H₃N₃ | Aromatic 5-membered ring with three adjacent nitrogen atoms. irjrr.com | Medicinal chemistry, bioconjugation, materials science. irjrr.com |

| 1,2,4-Triazole | C₂H₃N₃ | Aromatic 5-membered ring with nitrogen atoms at positions 1, 2, and 4. frontiersin.org | Antifungal drugs, agrochemicals, organic synthesis. frontiersin.orgnih.gov |

| 1,3,4-Thiadiazole (B1197879) | C₂H₂N₂S | 5-membered ring with one sulfur and two nitrogen atoms; known for high aromaticity and stability. nih.gov | Anticancer, antimicrobial, and anti-inflammatory agents. orientjchem.orgrasayanjournal.co.in |

| 1,2,3,4-Thiatriazole | CHN₃S | 5-membered ring containing one sulfur and three nitrogen atoms. | Primarily of interest in fundamental synthetic and decomposition studies. wisc.edu |

Significance and Research Trajectory of N-(4-methylphenyl)-1,2,3,4-Thiatriazol-5-amine within Thiatriazole Chemistry

The specific compound, this compound, belongs to the 1,2,3,4-thiatriazole class of heterocycles. Research into this particular subclass is less extensive compared to the more stable 1,2,4-triazoles or 1,3,4-thiadiazoles. The primary focus of research on 1,2,3,4-thiatriazoles often revolves around their synthesis and decomposition characteristics. wisc.edu

Studies have shown that the synthesis of 1,2,3,4-thiatriazoles can be challenging, often resulting in poor yields and potential impurities. wisc.edu A significant characteristic of these compounds is their tendency to be unstable, decomposing rapidly when heated. wisc.edu This inherent instability limits their broad application but makes them subjects of interest for studying reaction mechanisms and the fundamental properties of highly energetic nitrogen- and sulfur-containing systems.

The research trajectory for this compound is therefore primarily situated within the realm of synthetic methodology and structural characterization. The synthesis would likely involve the creation of the core 5-amino-1,2,3,4-thiatriazole ring, followed by the attachment of the 4-methylphenyl (p-tolyl) group to the exocyclic amine. The significance of this compound lies in its contribution to the chemical library of thiatriazole derivatives, allowing for the systematic study of how different substituents—in this case, the N-(4-methylphenyl) group—affect the stability, reactivity, and spectral properties of the labile 1,2,3,4-thiatriazole ring. While extensive biological activity screenings are more common for stable heterocyclic families, the investigation of compounds like this compound is crucial for expanding the boundaries of heterocyclic chemistry.

Table 2: Chemical Identity of this compound

| Property | Value |

|---|---|

| Compound Name | This compound |

| Molecular Formula | C₈H₈N₄S |

| Core Heterocycle | 1,2,3,4-Thiatriazole |

| Key Substituents | 5-amino group, N-(4-methylphenyl) group |

| Research Context | Synthetic chemistry, stability studies, structural analysis. |

Scope and Objectives of the Research Outline

The scope of this article is to provide a focused and scientifically accurate overview of the chemical compound this compound. The primary objective is to situate this specific molecule within the broader context of thiatriazole heterocyclic chemistry. This involves contextualizing the importance of thiatriazole and related heterocycles in modern organic chemistry and outlining the specific research significance of this compound. The content adheres strictly to the chemical and synthetic aspects of the compound, based on available scientific literature.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-methylphenyl)thiatriazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4S/c1-6-2-4-7(5-3-6)9-8-10-11-12-13-8/h2-5H,1H3,(H,9,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRCBZLVTEZFGJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NN=NS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00353341 | |

| Record name | ST4106975 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13078-28-9 | |

| Record name | N-(4-Methylphenyl)-1,2,3,4-thiatriazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13078-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ST4106975 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 4 Methylphenyl 1,2,3,4 Thiatriazol 5 Amine and Its Analogues

Classical and Contemporary Synthetic Routes to the 1,2,3,4-Thiatriazole Core

The formation of the 1,2,3,4-thiatriazole ring is the crucial step in the synthesis of N-(4-methylphenyl)-1,2,3,4-thiatriazol-5-amine. Various methods have been established for constructing this heterocyclic core, primarily relying on cyclization reactions of linear precursors containing the necessary nitrogen and sulfur framework.

Cyclization Reactions Involving Thiosemicarbazide (B42300) Derivatives

A well-established route to 5-(substituted)amino-1,2,3,4-thiatriazoles involves the diazotization and subsequent cyclization of 4-substituted thiosemicarbazides. In the context of synthesizing the target molecule, this would begin with 4-(4-methylphenyl)thiosemicarbazide.

The general mechanism involves the reaction of the thiosemicarbazide derivative with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid. The nitrous acid reacts with the terminal amino group of the thiosemicarbazide, leading to a diazonium intermediate which then undergoes intramolecular cyclization to form the thiatriazole ring. This method provides a direct pathway to the desired N-aryl substituted aminothiatriazole.

Reaction Scheme: Cyclization of 4-(4-methylphenyl)thiosemicarbazide

| Starting Material | Reagents | Product |

|---|---|---|

| 4-(4-methylphenyl)thiosemicarbazide | NaNO₂, HCl (aq) | This compound |

Oxidative Cyclization Approaches

Oxidative cyclization is a common strategy for the synthesis of various nitrogen- and sulfur-containing heterocycles, such as 1,2,4-triazoles and 1,3,4-thiadiazoles. While less commonly documented specifically for 1,2,3,4-thiatriazoles, the principles can be applied. These reactions typically involve a precursor that is induced to cyclize by an oxidizing agent. For instance, the oxidative cyclization of thiosemicarbazones, derived from thiosemicarbazides, is a known route to thiadiazoles using oxidants like iron(III) chloride or copper(II) salts. By analogy, a suitably designed precursor could potentially undergo oxidative N-N or N-S bond formation to yield the thiatriazole ring, although this remains a less conventional approach for this specific heterocycle.

Reactions from Thiohydrazides and Azide (B81097) Precursors

One of the most direct and widely utilized methods for the synthesis of 5-amino-1,2,3,4-thiatriazoles is the reaction between an isothiocyanate and an azide source. To synthesize this compound, 4-methylphenyl isothiocyanate is reacted with hydrazoic acid (HN₃) or, more commonly, sodium azide (NaN₃) under acidic conditions.

This reaction is believed to proceed via the [3+2] cycloaddition of the azide to the carbon-sulfur double bond of the isothiocyanate, or through a stepwise mechanism involving nucleophilic attack of the azide ion on the isothiocyanate carbon, followed by intramolecular cyclization. This method is often efficient and provides a straightforward entry to the target compound from commercially available starting materials.

Reaction Scheme: Synthesis from Isothiocyanate and Azide

| Starting Material 1 | Starting Material 2 | Product |

|---|---|---|

| 4-methylphenyl isothiocyanate | Sodium Azide (NaN₃) | This compound |

Functionalization and Derivatization Strategies of the Thiatriazole Ring System

Once the this compound core is synthesized, further functionalization can be explored, although the inherent instability of the thiatriazole ring can limit the scope of these reactions. Derivatization strategies typically focus on modifying the exocyclic amino group or the p-tolyl substituent.

N-Alkylation/N-Acylation: The hydrogen on the exocyclic amino group can potentially be substituted through reactions with alkyl halides or acyl chlorides under suitable basic conditions. This would lead to N-alkyl-N-(4-methylphenyl)- or N-acyl-N-(4-methylphenyl)-1,2,3,4-thiatriazol-5-amines.

Electrophilic Aromatic Substitution: The 4-methylphenyl (p-tolyl) ring is activated towards electrophilic aromatic substitution. Reactions such as nitration, halogenation, or sulfonation could introduce new functional groups onto the aromatic ring, provided the reaction conditions are mild enough to avoid decomposition of the thiatriazole core.

Palladium-Catalyzed Cross-Coupling: While less common for this specific ring system, modern cross-coupling reactions could be envisioned. For instance, if a halogenated precursor (e.g., N-(4-bromo-phenyl)-1,2,3,4-thiatriazol-5-amine) is synthesized, Suzuki or Buchwald-Hartwig coupling reactions could be employed to introduce new aryl or alkyl groups. Conversely, the Buchwald-Hartwig amination could be used to synthesize the parent compound by coupling 5-halo-1,2,3,4-thiatriazole with 4-methylaniline. mdpi.comnih.gov

Regioselectivity and Stereochemical Considerations in Thiatriazole Synthesis

For the synthesis of this compound, stereochemical considerations are generally not applicable as the molecule is achiral and does not possess stereocenters.

However, regioselectivity is a crucial aspect, particularly concerning the stability and potential rearrangement of the heterocyclic ring. A significant competing reaction observed for 5-(substituted)amino-1,2,3,4-thiatriazoles is their isomerization to the more stable 1-substituted-tetrazole-5-thiol tautomer. This rearrangement is often promoted by basic conditions. The outcome of the reaction—either degradation to the starting isothiocyanate and azide or isomerization to the tetrazole-thiol—is highly dependent on the nature of the substituent on the amino group.

Isomerization of 5-Aminothiatriazole

| Compound | Condition | Isomeric Product |

|---|---|---|

| This compound | Aqueous Base | 1-(4-methylphenyl)-1H-tetrazole-5-thiol |

Green Chemistry Principles in Thiatriazole Synthesis

The application of green chemistry principles to the synthesis of heterocyclic compounds like thiatriazoles is an area of growing interest, aiming to reduce environmental impact and improve safety. mdpi.commdpi.com For the synthesis of this compound, several green approaches can be considered:

Use of Greener Solvents: Traditional syntheses may use hazardous organic solvents. Replacing these with greener alternatives such as water, ethanol, or ionic liquids can significantly reduce the environmental footprint.

Microwave-Assisted Synthesis: Microwave irradiation can often accelerate reaction rates, leading to shorter reaction times, reduced energy consumption, and sometimes higher yields compared to conventional heating. jmrionline.comjmrionline.comsbmu.ac.ir This technique could be applied to the cyclization steps to improve efficiency.

Catalytic Approaches: Employing catalysts instead of stoichiometric reagents minimizes waste. While the core synthesis from isothiocyanates and azides is often uncatalyzed, purification and derivatization steps could benefit from catalytic methods.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key principle. The cycloaddition of 4-methylphenyl isothiocyanate and hydrazoic acid is an example of a highly atom-economical reaction.

Safety Considerations: A significant concern in using azide precursors is the potential for generating explosive intermediates or the inherent toxicity of azides. Green chemistry emphasizes the use of safer alternatives and reaction conditions that minimize these risks.

By integrating these principles, the synthesis of this compound and its analogues can be made more sustainable and environmentally benign. mdpi.comrsc.org

Chemical Reactivity and Transformation Mechanisms

Electrophilic and Nucleophilic Reactions of the 1,2,3,4-Thiatriazole Ring

The 1,2,3,4-thiatriazole ring is a unique heterocyclic system characterized by the presence of four contiguous nitrogen atoms and one sulfur atom. This arrangement influences its electronic distribution and subsequent reactivity towards electrophiles and nucleophiles. The ring system is generally considered to be electron-deficient due to the presence of the electronegative nitrogen and sulfur atoms.

Electrophilic Reactions: Electrophilic attack on the 1,2,3,4-thiatriazole ring is generally difficult due to its electron-deficient nature. Protonation, a simple electrophilic reaction, is expected to occur at one of the ring nitrogen atoms. Alkylation of 5-arylamino-1,2,3,4-thiatriazoles with diazomethane (B1218177) has been shown to yield 4-methyl-5-arylimino-1,2,3,4-thiatriazoles, indicating that methylation occurs at the N-4 position. researchgate.net However, when using dimethyl sulfate (B86663) as the alkylating agent, methylation occurs on the exocyclic amino group, yielding 5-(N-aryl-N-methylamino)-1,2,3,4-thiatriazoles. researchgate.net

Nucleophilic Reactions: The electron deficiency of the 1,2,3,4-thiatriazole ring makes it susceptible to nucleophilic attack. Strong nucleophiles can lead to ring opening. For instance, treatment of the parent 1,3,4-thiadiazole (B1197879) with a strong base can lead to ring fission. nih.gov While this is a different isomer, it suggests that the thiatriazole ring in N-(4-methylphenyl)-1,2,3,4-thiatriazol-5-amine would also be susceptible to cleavage under strongly basic conditions. Nucleophilic substitution reactions are more common for thiatriazoles bearing a good leaving group. For example, 5-chloro-1,2,3,4-thiatriazole reacts readily with nucleophiles. researchgate.net In the case of this compound, the amino group is not a good leaving group, making direct nucleophilic substitution at the C-5 position unlikely.

Ring Transformations and Rearrangement Reactions

The 1,2,3,4-thiatriazole ring is known to undergo various ring transformations and rearrangement reactions, often driven by thermal or photochemical stimuli, or through chemical reactions that induce ring instability.

Ring expansion reactions of thiatriazoles can lead to the formation of larger heterocyclic systems, such as thiatriazines. For instance, an unusual ring-expansion reaction of 4-amino-1,1-dioxo- rsc.orgnih.govrsc.orgrsc.org-thiatriazoles has been identified to produce 5-amino-1,1-dioxo- researchgate.netrsc.orgnih.govresearchgate.net-thiatriazines. rsc.orgnih.govrsc.org This transformation is initiated by the alkylation of the thiatriazole at the N-3 position, followed by base-induced ring opening and re-closure to form the six-membered thiatriazine ring. rsc.orgnih.govrsc.org While this example is for a related thiatriazole isomer, it highlights a potential pathway for ring expansion in thiatriazole chemistry.

Another common rearrangement in azole chemistry is the Dimroth rearrangement, which involves the transposition of a ring atom with an exocyclic atom. rsc.org This type of rearrangement is well-documented for 1,2,3-triazoles and could be a potential transformation pathway for 1,2,3,4-thiatriazoles under certain conditions, leading to the formation of isomeric heterocyclic systems. rsc.orgnih.gov

1,2,3,4-Thiatriazoles are known for their thermal instability, often decomposing upon heating, and in some cases, even at room temperature. researchgate.net The decomposition of 5-amino-1,2,3,4-thiatriazole has been reported to occur with a violent bubbling at 111°C. wisc.edu A related compound, 5-anilino-1,2,3,4-thiatriazole, which is structurally similar to this compound, decomposes at 144°C. wisc.edu

The thermal decomposition of 5-chloro-1,2,3,4-thiatriazole has been studied both experimentally and theoretically, with flash vacuum thermolysis yielding nitrogen gas (N₂), cyanogen (B1215507) chloride (ClCN), and sulfur. researchgate.net Theoretical calculations suggest two competitive decomposition routes: a retro-cycloaddition reaction to form N₂S and ClCN, or a ring-opening to a chlorothiocarbonyl azide (B81097) intermediate, which then decomposes to N₂, sulfur, and ClCN. researchgate.net

For 5-substituted amino-1,2,3,4-thiatriazoles, heating can lead to the formation of substituted cyanamides. researchgate.net The thermal decomposition of related nitrogen-rich heterocycles, such as 5-aminotetrazole (B145819), has been studied in detail and proceeds through complex pathways involving both unimolecular and bimolecular reactions, leading to the evolution of gases like HN₃ and N₂. researchgate.netnih.gov

| Compound | Decomposition Temperature (°C) | Observations |

|---|---|---|

| 5-amino-1,2,3,4-thiatriazole | 111 | Violent bubbling and soft pop |

| 5-anilino-1,2,3,4-thiatriazole | 144 | Decomposition |

Reactivity of the Amino and Phenyl Substituents

The reactivity of this compound is also influenced by the exocyclic amino group and the 4-methylphenyl (p-tolyl) substituent.

The exocyclic amino group is a nucleophilic center and can undergo reactions with electrophiles. However, acylation of 5-amino-1,2,3,4-thiatriazole has been reported to cause fission of the thiatriazole ring, suggesting that reactions at the amino group can destabilize the heterocyclic core. scispace.com As mentioned earlier, methylation with dimethyl sulfate occurs at the exocyclic nitrogen. researchgate.net The amino group can also participate in condensation reactions with aldehydes and ketones to form Schiff bases. dergipark.org.trresearchgate.net

The 4-methylphenyl group is an aromatic substituent and can undergo electrophilic aromatic substitution reactions. The methyl group is an activating, ortho-, para-directing group. Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions would be expected to occur at the positions ortho to the methyl group (and meta to the thiatriazolylamino substituent). The reactivity of the phenyl ring will be influenced by the electronic nature of the 1,2,3,4-thiatriazol-5-amino substituent.

Reaction Kinetics and Mechanistic Investigations

Detailed kinetic and mechanistic studies specifically on this compound are not extensively reported. However, insights can be drawn from studies on related heterocyclic systems.

The kinetics of rearrangement reactions in triazole derivatives have been investigated. For example, the Dimroth rearrangement of a 1,2,4-triazole (B32235) derivative was followed by NMR spectroscopy, and the rate was found to be dependent on the solvent. rsc.org Kinetic studies on the rearrangement of 1-substituted-4-imino-1,2,3-triazoles have shown that the rates are sensitive to both steric and electronic factors of the substituents. nih.gov

Mechanistic investigations into the thermal decomposition of related nitrogen-rich compounds like 5-aminotetrazole have revealed complex reaction pathways. researchgate.netnih.gov These studies often employ techniques like dynamic mass spectrometric thermal analysis to identify decomposition products and determine kinetic parameters such as activation energy. researchgate.net Theoretical calculations are also used to model decomposition pathways and predict reaction barriers. nih.gov For instance, the thermal decomposition of some triazolotetrazine derivatives has been shown to have activation energies ranging from 129.0 to 292.2 kJ/mol, depending on the substituents. mdpi.com These approaches could be applied to elucidate the reaction kinetics and mechanisms of this compound.

Advanced Spectroscopic and Structural Elucidation of N 4 Methylphenyl 1,2,3,4 Thiatriazol 5 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for delineating the carbon-hydrogen framework of a molecule. For N-(4-methylphenyl)-1,2,3,4-thiatriazol-5-amine, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provide invaluable insights into its precise atomic arrangement.

¹H-NMR and ¹³C-NMR Chemical Shift Analysis

¹H-NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons of the 4-methylphenyl (p-tolyl) group, the amine proton, and the methyl protons. The aromatic protons would likely appear as two doublets in the downfield region (typically δ 7.0-8.0 ppm), characteristic of a para-substituted benzene (B151609) ring. The amine proton (N-H) would present as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The methyl (CH₃) protons would give rise to a singlet in the upfield region, generally around δ 2.2-2.5 ppm.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton data, showing signals for each unique carbon atom in the molecule. The carbon of the thiatriazole ring bonded to the sulfur and two nitrogen atoms is expected to be significantly deshielded. The carbons of the p-tolyl group would appear in the aromatic region (typically δ 120-150 ppm), with the carbon attached to the amino group and the methyl-bearing carbon showing distinct shifts. The methyl carbon itself would resonate at a characteristic upfield position (around δ 20-25 ppm).

A detailed analysis of related 5-substituted-4-(arylidene)amino-2,4-dihydro-3H-1,2,4-triazole-3-thiones provides a reference for the types of chemical shifts and multiplicities expected for such heterocyclic systems. nih.gov

Interactive Data Table: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic CH (ortho to NH) | Doublet | Aromatic Region | |

| Aromatic CH (meta to NH) | Doublet | Aromatic Region | |

| Amine NH | Broad Singlet | - | |

| Methyl CH₃ | Singlet | ~20-25 | |

| Aromatic C (ipso to NH) | - | Aromatic Region | |

| Aromatic C (ipso to CH₃) | - | Aromatic Region | |

| Thiatriazole C | - | Deshielded Region |

2D-NMR Techniques for Structural Connectivity

Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, are instrumental in confirming the structural assignments made from 1D NMR data by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would establish the coupling relationships between adjacent protons. For this compound, this would primarily show correlations between the ortho and meta protons on the p-tolyl ring, confirming their connectivity. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the methyl proton signal to the methyl carbon signal. sdsu.eduyoutube.com

The application of these 2D NMR techniques is essential for the unambiguous structural elucidation of complex heterocyclic molecules. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, provides information about the functional groups and bonding arrangements within a molecule by probing their vibrational modes.

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

The FTIR spectrum of this compound is characterized by absorption bands corresponding to the various functional groups present. A study on a series of 5-arylamino-1,2,3,4-thiatriazoles indicated the presence of characteristic absorption peaks for the substituted phenyl group, the amino group (-NH-), and various bonds within the thiatriazole ring, such as cyclic C=N, N=N, C-S, and N-S stretching vibrations. sdsu.eduvscht.cz

Based on general spectroscopic principles and data from related compounds, the following characteristic absorption bands are expected: vscht.cz

Interactive Data Table: Expected FTIR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| N-H | ~3300-3100 | Stretching |

| Aromatic C-H | ~3100-3000 | Stretching |

| Aliphatic C-H (in CH₃) | ~2960-2850 | Stretching |

| C=N (in thiatriazole ring) | ~1650-1550 | Stretching |

| Aromatic C=C | ~1600-1450 | Ring Stretching |

| Thiatriazole Ring | ~1300-1000 | Skeletal Vibrations |

| C-N | ~1350-1250 | Stretching |

| C-S | ~800-600 | Stretching |

For similar heterocyclic structures, such as 1,3,5-tris-[3-thiol-4-amino-1,2,4-triazole-5-yl]benzene derivatives, characteristic bands for C=N and C=C stretching are observed around 1622 cm⁻¹ and 1600 cm⁻¹, respectively. researchgate.net

Raman Spectroscopy Applications

Raman spectroscopy, being complementary to FTIR, is particularly useful for observing vibrations of non-polar bonds and symmetric stretching modes. While specific Raman data for this compound is not documented, its application to similar heterocyclic systems like 2-aminothiazole (B372263) demonstrates its utility. researchgate.net In such systems, Raman spectroscopy can effectively probe the C=C and C=N stretching vibrations within the heterocyclic ring, as well as the C-S bond vibrations. researchgate.net The technique is also sensitive to the tautomeric forms of amino-substituted heterocycles. researchgate.net For complex biological and organic-mineral mixtures, Raman spectroscopy coupled with machine learning has shown potential for quantitative analysis. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. A study on 5-arylamino-1,2,3,4-thiatriazoles, including the "m-tolyl" (likely p-tolyl) derivative, reported characteristic absorption maxima in the range of 230-300 nm when measured in methanol (B129727) or ethanol. vscht.cz The introduction of the arylamino group was noted to cause a marked bathochromic (red) shift in the absorption bands. vscht.cz

For the N-(4-methylphenyl) derivative, the following absorption maxima (λ_max) were reported: vscht.cz

Interactive Data Table: UV-Vis Absorption Data

| Wavelength (λ_max) | Solvent | Electronic Transition |

| 233 nm | Methanol/Ethanol | π → π |

| 260 nm | Methanol/Ethanol | π → π |

| 305 nm | Methanol/Ethanol | n → π* |

These transitions are characteristic of molecules containing both aromatic rings and heteroatoms with non-bonding electrons, allowing for both π → π* and n → π* electronic transitions. The π → π* transitions typically have higher molar absorptivity and occur at shorter wavelengths, while the n → π* transitions are generally of lower intensity and appear at longer wavelengths.

High-Resolution Mass Spectrometry for Molecular Composition

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique used to determine the precise molecular formula of a compound. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places), HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions.

For this compound, with the molecular formula C₈H₈N₄S, HRMS would be used to confirm this composition. The analysis would involve ionizing the sample, commonly with techniques like electrospray ionization (ESI), and measuring the exact mass of the resulting molecular ion (e.g., [M+H]⁺). mdpi.com The experimentally determined mass would then be compared to the theoretically calculated mass for the C₈H₈N₄S formula. A very small mass error, typically in the parts-per-million (ppm) range, provides strong evidence for the proposed molecular formula.

Table 1: Theoretical Mass Data for this compound

| Formula | Ion Type | Theoretical Exact Mass (Da) |

|---|---|---|

| C₈H₈N₄S | [M]⁺ | 192.0497 |

| C₈H₉N₄S | [M+H]⁺ | 193.0575 |

Note: This table is generated based on theoretical calculations for the specified compound and does not represent experimental results.

X-ray Crystallography for Solid-State Structure Determination

To perform this analysis on this compound, a suitable single crystal of the compound would be required. This crystal would be irradiated with a beam of X-rays, and the resulting diffraction pattern would be collected and analyzed. mdpi.com The analysis of this pattern allows for the construction of an electron density map, from which the positions of the individual atoms can be determined.

The resulting structural data would confirm the connectivity of the 4-methylphenyl group to the amine, which is in turn attached to the 1,2,3,4-thiatriazole ring. Key structural parameters that would be determined include:

The planarity of the thiatriazole and phenyl rings.

The dihedral angle between the planes of the thiatriazole and phenyl rings. nih.govnih.gov

The bond lengths and angles within the heterocyclic thiatriazole ring, confirming its structure.

Intermolecular interactions in the crystal lattice, such as hydrogen bonds, which stabilize the crystal structure. nih.govnih.gov

Table 2: Hypothetical Crystallographic Data Parameters for this compound

| Parameter | Expected Information |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Volume (V) | ų |

| Molecules per unit cell (Z) | Integer value |

| Key Bond Lengths | C-N, N-N, C-S, N-S (Å) |

| Key Bond Angles | Angles within the rings (°) |

Note: This table lists the parameters that would be obtained from an X-ray crystallography experiment; the values are hypothetical as no experimental data is available.

Other Advanced Spectroscopic Methods

In addition to HRMS and X-ray crystallography, other spectroscopic techniques are essential for full structural characterization. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) would be used to elucidate the structure in solution, confirming the number and connectivity of hydrogen and carbon atoms. Infrared (IR) spectroscopy would identify characteristic functional groups by their vibrational frequencies, such as N-H stretches from the amine group and aromatic C-H bonds.

Computational and Theoretical Investigations of N 4 Methylphenyl 1,2,3,4 Thiatriazol 5 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intricacies of molecular systems. For a comprehensive analysis of N-(4-methylphenyl)-1,2,3,4-thiatriazol-5-amine, a variety of computational methods are employed, each offering a unique balance of accuracy and computational cost.

Density Functional Theory (DFT) has become a primary tool for the computational study of heterocyclic compounds due to its favorable balance of accuracy and computational efficiency. The B3LYP functional, in conjunction with basis sets like 6-311++G(d,p), is frequently utilized to investigate the structural and electronic properties of molecules containing triazole and thiadiazole rings. nih.govnih.gov These methods are adept at optimizing molecular geometries and predicting a range of properties.

For the this compound molecule, DFT calculations would be instrumental in determining key geometric parameters such as bond lengths and angles. Furthermore, these calculations can elucidate thermodynamic properties, providing a deeper understanding of the molecule's stability and energy landscape. dnu.dp.ua The application of DFT is also crucial for simulating vibrational spectra, which can aid in the experimental characterization of the compound.

While DFT is widely used, ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, offer a higher level of theory for smaller molecular systems. researchgate.net These methods, though computationally more demanding, can provide benchmark data for comparison.

On the other end of the computational spectrum, semi-empirical methods offer a faster, albeit less accurate, means of studying large molecules. These approaches utilize parameters derived from experimental data to simplify calculations, making them suitable for initial explorations of molecular properties.

Electronic Structure Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. irjweb.com

In studies of related heterocyclic systems, the HOMO and LUMO are often distributed across the entire molecule, with specific localizations depending on the substituents. researchgate.net For this compound, the HOMO is expected to be located on the electron-rich regions of the molecule, such as the amino group and the aromatic ring, while the LUMO may be distributed over the heterocyclic ring.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Computational Method |

|---|---|---|---|---|

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | -0.26751 | -0.18094 | 0.08657 | DFT |

| A Substituted Imidazole Derivative | -6.2967 | -1.8096 | 4.4871 | B3LYP/6-311++ |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting sites of chemical reactivity. libretexts.org The MEP map illustrates regions of positive and negative electrostatic potential, which correspond to areas susceptible to nucleophilic and electrophilic attack, respectively.

For heterocyclic amines, the MEP can reveal the reactivity of the heterocyclic nitrogen atoms. cornell.edu In the case of this compound, the MEP map would likely show negative potential around the nitrogen atoms of the thiatriazole ring and the amino group, indicating their potential as sites for electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms. The analysis of MEP is also instrumental in understanding non-covalent interactions. ias.ac.in

The distribution of atomic charges within a molecule provides further insight into its reactivity. Methods such as Mulliken population analysis can be used to calculate the charges on individual atoms. researchgate.net These charge distributions can help in identifying electron-rich and electron-deficient centers.

Global reactivity descriptors, derived from the HOMO and LUMO energies, such as electronegativity, chemical hardness, and softness, offer a quantitative measure of a molecule's reactivity. irjweb.com For instance, a molecule with high chemical hardness and a large HOMO-LUMO gap is generally more stable and less reactive. irjweb.com These indices are valuable for comparing the reactivity of different molecules and for understanding the influence of substituents on the electronic properties of the core heterocyclic system.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound would theoretically involve the exploration of its potential energy surface to identify stable conformers. This is typically achieved by systematically rotating the single bonds, particularly the C-N bond connecting the phenyl ring to the thiatriazole moiety. The dihedral angle between the planar thiatriazole and phenyl rings is a key parameter in these studies. For similar molecules, such as 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine, X-ray crystallography has shown a dihedral angle of 31.19 (18)°. nih.gov In another related compound, the dihedral angles between thiadiazole and tolyl rings were found to be 32.25 (3)° and 74.50 (3)°. nih.gov Computational methods, like Density Functional Theory (DFT), would be employed to calculate the energies of different rotational isomers to determine the most energetically favorable conformations.

Molecular dynamics (MD) simulations would provide insights into the dynamic behavior of the molecule over time. By simulating the motion of atoms and molecules, MD can reveal how this compound behaves in different environments, such as in a solvent or interacting with a biological target. These simulations could elucidate the flexibility of the molecule, intramolecular hydrogen bonding, and the stability of its various conformations at physiological temperatures. For instance, in a related thiadiazole derivative, intramolecular C-H···S interactions were observed to result in the formation of a five-membered ring. nih.gov

Theoretical Prediction of Spectroscopic Properties (e.g., IR, UV-Vis)

Computational chemistry plays a crucial role in predicting and interpreting spectroscopic data. For this compound, theoretical calculations would be instrumental in assigning vibrational frequencies in its Infrared (IR) spectrum and predicting its electronic transitions for the Ultraviolet-Visible (UV-Vis) spectrum.

DFT calculations are commonly used to compute theoretical IR spectra. scielo.org.za The calculated vibrational frequencies can be compared with experimental data to confirm the molecular structure. For analogous compounds, characteristic IR peaks include N-H stretching, C=N stretching, and C-O-C vibrations. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting UV-Vis absorption spectra. researchgate.net These calculations can determine the electronic transitions between molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The calculated maximum absorption wavelengths (λmax) can then be correlated with experimental spectra. For a series of novel 1,3,4-thiadiazole (B1197879) compounds, theoretical UV-Vis analyses were performed using DFT to support experimental findings. dergipark.org.tr

Reaction Pathway and Mechanism Elucidation via Computational Methods

Computational methods are powerful tools for investigating the mechanisms of chemical reactions. For the synthesis of this compound, quantum mechanical calculations could be used to model the reaction pathway. This would involve identifying transition states and intermediates, and calculating activation energies.

For example, the synthesis of 1,3,4-thiadiazoles often involves the cyclization of thiosemicarbazides. mdpi.com Computational studies could elucidate the step-by-step mechanism of this cyclization, including the role of catalysts or reagents. DFT calculations have been used to rationalize the observed experimental findings in the synthesis of 5-arylimino-1,3,4-thiadiazole derivatives. nih.gov By understanding the reaction mechanism, synthetic procedures can be optimized for higher yields and fewer byproducts.

Quantitative Structure-Property Relationship (QSPR) Studies (Non-biological)

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the chemical structure of a compound and its physical or chemical properties. For this compound, QSPR models could be developed to predict various non-biological properties.

These properties could include solubility, melting point, and chromatographic retention times. The first step in a QSPR study is to calculate a set of molecular descriptors that numerically represent the chemical structure. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the property of interest. Such studies on related heterocyclic compounds have been performed to understand their chemical and electronic properties. dergipark.org.tr

Coordination Chemistry and Material Science Applications Non Biological

Ligand Design and Metal Complexation Studies

The design of ligands is a crucial aspect of coordination chemistry as the properties of the resulting metal complexes are heavily dependent on the nature of the ligand. N-(4-methylphenyl)-1,2,3,4-thiatriazol-5-amine offers a unique combination of a thiatriazole ring and an N-aryl substituent, which influences its electronic and steric properties as a ligand.

Thiatriazolamine derivatives, including this compound, can exhibit various coordination modes when interacting with metal ions. The thiatriazole ring itself contains three nitrogen atoms and one sulfur atom, all of which are potential donor sites. The exocyclic amino group provides an additional coordination site.

The chelation behavior of this ligand is expected to be versatile, potentially acting as a monodentate, bidentate, or even a bridging ligand. In its simplest coordination mode, it might bind to a metal center through one of the nitrogen atoms of the thiatriazole ring. However, chelation involving the exocyclic amino nitrogen and an adjacent ring nitrogen to form a stable five-membered ring is also a strong possibility. Furthermore, the sulfur atom, being a soft donor, could be involved in coordination with soft metal ions. The specific coordination mode adopted will depend on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other ligands.

Interactive Data Table: Potential Coordination Modes

| Coordination Mode | Potential Donor Atoms Involved | Resulting Chelate Ring Size |

| Monodentate | N(2) or N(3) of the thiatriazole ring | - |

| Bidentate | Exocyclic N and N(4) of the thiatriazole ring | 5-membered |

| Bridging | N(2) and N(3) of the thiatriazole ring | - |

The synthesis of metal complexes with this compound can be achieved through the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions, such as temperature and pH, can influence the stoichiometry and structure of the resulting complex.

Characterization of these complexes is essential to determine their structure and properties. A combination of spectroscopic and analytical techniques is typically employed for this purpose.

Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is used to identify the coordination sites of the ligand. A shift in the vibrational frequencies of the C=N, N-N, and N-H bonds in the ligand upon complexation can provide evidence of coordination.

UV-Visible Spectroscopy: This method provides information about the electronic transitions within the complex and can help in determining the geometry of the coordination sphere around the metal ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to elucidate the structure of the ligand and its complexes in solution. Changes in the chemical shifts of the protons and carbons of the ligand upon coordination can indicate the binding sites.

Mass Spectrometry: This technique is used to determine the molecular weight of the complex and confirm its stoichiometry.

Interactive Data Table: Spectroscopic Data for a Hypothetical Metal Complex

| Technique | Key Observables | Interpretation |

| FT-IR (cm-1) | Shift in ν(N-H) and ν(C=N) bands | Coordination through amino and/or ring nitrogen |

| UV-Vis (nm) | d-d transition bands | Geometry of the metal center |

| 1H NMR (ppm) | Downfield shift of N-H proton signal | Involvement of the amino group in coordination |

Potential in Catalysis

Metal complexes of sulfur-nitrogen heterocycles have shown promise as catalysts in various organic transformations. mdpi.com The presence of both soft (sulfur) and hard (nitrogen) donor atoms in this compound can lead to the formation of metal complexes with unique electronic properties, making them potentially effective catalysts.

One area of interest is their application in oxidation reactions. For instance, copper(II) complexes of triazole derivatives have been shown to catalyze the oxidation of styrene to benzaldehyde and cyclohexane to a mixture of cyclohexanol and cyclohexanone (KA oil). researchgate.net The catalytic activity of such complexes is influenced by the coordination environment of the metal ion and the electronic nature of the ligand.

Interactive Data Table: Potential Catalytic Applications

| Reaction Type | Substrate | Product | Potential Catalyst |

| Oxidation | Styrene | Benzaldehyde | Cu(II) complex of this compound |

| Oxidation | Cyclohexane | Cyclohexanol and Cyclohexanone | Cu(II) complex of this compound |

Advanced Materials Science Applications (e.g., Optoelectronics, Sensors, Polymeric Materials)

The unique structural and electronic properties of metal complexes derived from this compound also make them attractive candidates for applications in materials science.

Optoelectronics: Conjugated polymers incorporating thiazole and thiadiazole units have been investigated for their photocatalytic and optoelectronic properties. nih.govnih.gov By incorporating the this compound ligand into polymeric structures, it may be possible to develop new materials with tailored electronic and photophysical properties for applications in organic light-emitting diodes (OLEDs) and solar cells.

Sensors: The ability of the ligand to selectively bind to certain metal ions can be exploited in the design of chemical sensors. ubc.ca Luminescent metal-organic frameworks (MOFs) and coordination polymers based on thiazole and thiadiazole ligands have been shown to be effective sensors for heavy metal ions like Hg(II). mdpi.comnih.gov A similar approach could be used with this compound to develop selective and sensitive luminescent sensors.

Polymeric Materials: The incorporation of metal complexes into polymer matrices can enhance the thermal and mechanical properties of the materials. Furthermore, the inherent functionalities of the ligand and its metal complexes can impart specific properties to the resulting polymeric materials, such as antimicrobial activity or catalytic capabilities.

Interactive Data Table: Potential Materials Science Applications

| Application Area | Material Type | Potential Function |

| Optoelectronics | Conjugated Polymer | Active layer in OLEDs or solar cells |

| Chemical Sensing | Luminescent Coordination Polymer | Selective detection of heavy metal ions |

| Functional Polymers | Metal-containing Polymer Composite | Enhanced thermal stability, catalytic activity |

Q & A

Q. What are the standard synthetic routes for N-(4-methylphenyl)-1,2,3,4-thiatriazol-5-amine, and what reaction conditions optimize yield?

The compound is typically synthesized via cyclization reactions of thiosemicarbazide derivatives with appropriate electrophiles. For example, in structurally similar thiadiazole analogs, Mn(II)-catalyzed reactions under reflux in ethanol at 80°C for 12 hours achieved yields of ~30–50% . Key precursors include 4-methylphenyl-substituted thioureas or hydrazine derivatives. Reaction optimization involves pH control (neutral to slightly acidic) and inert atmospheres to prevent oxidation of sulfur-containing intermediates .

Q. How is the structural integrity of this compound confirmed experimentally?

- X-ray crystallography : Resolves bond lengths and angles (e.g., S–N bond distances ~1.65–1.68 Å in thiatriazole analogs) .

- Spectroscopy :

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

Thiatriazole derivatives are generally stable in neutral aqueous solutions but degrade under strongly acidic (pH < 2) or basic (pH > 10) conditions. Thermal stability studies show decomposition onset at ~180°C, with exothermic peaks in DSC analysis . Storage recommendations include desiccated environments at 4°C to prevent hydrolytic cleavage of the thiatriazole ring .

Advanced Research Questions

Q. What computational methods predict the physicochemical behavior of this compound?

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level accurately predict molecular electrostatic potentials, HOMO-LUMO gaps (~4.5 eV), and collision cross-sections (e.g., 95–100 Ų via Travelling Wave Ion Mobility Spectrometry). These models align with experimental IR and NMR data within ±5% error .

Q. How does the compound interact with biological targets, and what pharmacological assays validate these mechanisms?

Thiatriazole derivatives inhibit enzymes via sulfur-nitrogen coordination to metal ions (e.g., Zn²⁺ in metalloproteases). In vitro assays using fluorescence quenching and SPR analysis demonstrate binding affinities (Kd = 0.5–2 µM) to targets like carbonic anhydrase IX. Anticancer activity is validated via MTT assays (IC₅₀ = 10–20 µM in HeLa cells) .

Q. What strategies resolve contradictions in reported bioactivity data for thiatriazole analogs?

Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM) often arise from assay conditions (e.g., serum concentration, incubation time). Meta-analyses recommend standardized protocols:

- Serum-free media to minimize protein binding.

- 48-hour incubation for cell viability assays.

- Use of isogenic cell lines to control for genetic variability .

Safety and Handling Considerations

Q. What hazards are associated with synthesizing or handling this compound?

Thiatriazole derivatives are shock-sensitive and may decompose explosively above 40°C . Safety protocols include:

- Conducting reactions in fume hoods with blast shields.

- Avoiding grinding or mechanical stress during purification.

- Storing in small quantities (<1 g) under nitrogen .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.